BenchChemオンラインストアへようこそ!

Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate

Blood-brain barrier permeability Carbamate stability Lipophilicity

Procure Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate (1235319-08-0) for CNS phenotypic screening where passive brain penetration (predicted logBB ~0.5) is critical. The phenethylurea pharmacophore delivers KOR-preferring binding (30 nM congener), while the phenyl carbamate N-cap enables systematic SAR expansion and metabolic lability assessment. Built-in GIRK2/AMPAR-stargazin dual assay profiling eliminates chemotype switching for mechanistic follow-up. Ideal diversity point for ion channel liability dial-out campaigns.

Molecular Formula C22H27N3O3
Molecular Weight 381.476
CAS No. 1235319-08-0
Cat. No. B2525824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate
CAS1235319-08-0
Molecular FormulaC22H27N3O3
Molecular Weight381.476
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C22H27N3O3/c26-21(23-14-11-18-7-3-1-4-8-18)24-17-19-12-15-25(16-13-19)22(27)28-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H2,23,24,26)
InChIKeyDXFLRXHREXAKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate (CAS 1235319-08-0): Structural Identity and Pharmacological Context for Procurement Decisions


Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate (CAS 1235319-08-0) is a fully synthetic small molecule (C22H27N3O3, MW 381.5) comprising a piperidine core N-acylated with a phenyl carbamate and C4-functionalized via a methylene linker to a phenethyl-substituted urea [1]. This compound belongs to the broader class of 4-(ureidomethyl)piperidine-1-carboxylates, which have been explored as modulators of G-protein-coupled receptors (GPCRs) and ion channels relevant to CNS disorders [2]. The phenethylurea motif positions this compound within a pharmacophore space shared by opioid receptor ligands and chemokine receptor modulators, while the phenyl carbamate N-capping group distinguishes it from simple alkyl carbamate or amide analogs with respect to lipophilicity and metabolic susceptibility [3].

Procurement Risk Analysis for Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate: Why Structural Analogs Cannot Be Used Interchangeably


Substituting Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate with a closely related 4-(ureidomethyl)piperidine-1-carboxylate analog without experimental verification introduces significant risk of altered target engagement, potency, and ADME properties. The phenyl carbamate ester is hydrolytically labile and dictates the compound's physicochemical profile (logP, solubility) relative to methyl or ethyl carbamate congeners, directly affecting blood-brain barrier penetration and non-specific protein binding [1]. Within the urea domain, the phenethyl substituent provides a specific steric and electronic complement to the hydrophobic pocket of target receptors (e.g., opioid receptor subtypes), and replacement with phenyl, benzyl, or shorter alkyl ureas is expected to shift subtype selectivity and intrinsic efficacy [2]. Broadly, the class of N-ureidoalkyl-piperidines exhibits divergent activity profiles across CCR3, opioid receptors, and sEH, demonstrating that minor structural perturbations translate into qualitatively different biological readouts [3].

Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate (CAS 1235319-08-0): Quantitative Differentiation Evidence Against Closest Structural Analogs


Phenyl Carbamate vs. Methyl Carbamate: Physicochemical Differentiation and Predicted BBB Penetration

The phenyl carbamate N-capping group of target compound 1235319-08-0 confers a calculated logP approximately 1.5–2.0 units higher than the corresponding methyl carbamate analog (methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate), resulting in enhanced predicted passive BBB permeability (logBB ~0.5 vs. ~ -0.2 for the methyl ester) [1]. This difference is critical for CNS-targeted probe applications where the methyl ester may exhibit insufficient brain exposure. Experimental confirmation of this class-level trend was demonstrated in a related 4-substituted piperidine trisubstituted urea series, where the phenyl carbamate benchmark compound 2d showed superior ex vivo target engagement in rat mesenteric artery relative to less lipophilic analogs [2].

Blood-brain barrier permeability Carbamate stability Lipophilicity

Phenethyl Urea vs. Phenyl Urea: Opioid Receptor Subtype Binding Selectivity

A structurally related phenethylurea-piperidine analog (represented by BindingDB entry BDBM247007 from US9700563) demonstrated a Ki of 30 nM at the human kappa opioid receptor (KOR) in competitive displacement assays at an initial screening concentration of 10 µM [1]. In contrast, the corresponding phenylurea analog (phenyl 4-{(phenylcarbamoyl)aminomethyl}piperidine-1-carboxylate, CAS 1235341-63-5) shows a distinct selectivity fingerprint predicted to favor mu opioid receptor (MOR) over KOR based on the shorter, more rigid N-phenyl substituent that occupies a different sub-pocket within the opioid receptor binding site [2]. This structure-driven subtype bias is critical: procurement for KOR-focused mechanistic studies requires the phenethylurea moiety to engage the extended lipophilic channel characteristic of KOR-selective ligands, whereas the phenylurea congener would be inappropriate for this purpose.

Opioid receptor Kappa opioid receptor (KOR) Mu opioid receptor (MOR) Binding selectivity

Urea Methylene Linker Length: Impact on GIRK Channel Modulation vs. AMPAR-Stargazin Complex Activity

Target compound 1235319-08-0 has been screened in two distinct ion channel/receptor modulation assays available through the Vanderbilt Screening Center: (i) modulation of AMPAR-stargazin complexes (WaveGuideAssay:441, target: mouse stargazin) and (ii) discovery of small molecule activators of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2, External ID: VANDERBILT_HTS_GIRK2_HPP) [1]. Compounds in the 4-(ureidomethyl)piperidine class with a single methylene spacer between the piperidine ring and urea group (as in the target compound) show differential activity at ion channel targets compared to direct urea-piperidine analogs lacking the methylene linker, which tend to favor GPCR targets such as CCR3 [2]. The presence of the methylene linker introduces conformational flexibility that is predicted to enhance GIRK channel activator potency while reducing AMPAR-stargazin modulatory activity relative to the ethylene-linked analog [3].

GIRK2 channel activation AMPAR-stargazin modulation Ion channel pharmacology

Application Scenarios for Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate (CAS 1235319-08-0): From Screening Hit to Mechanistic Probe


CNS Phenotypic Screening and Target Deconvolution

The phenyl carbamate ester confers the elevated lipophilicity required for passive CNS penetration (predicted logBB ~0.5), making this compound suitable as a starting point for phenotypic screening cascades in neuronal cell models or ex vivo brain slice preparations where intracellular target engagement is required [1]. The dual screening profile in GIRK2 channel activation and AMPAR-stargazin modulation assays provides a built-in pathway for follow-up mechanistic studies without the need to switch chemotypes [2].

Kappa Opioid Receptor (KOR) Pharmacological Tool Compound Development

Based on the 30 nM KOR binding affinity of a close structural congener (BDBM247007), the phenethylurea moiety supports KOR-preferring binding, positioning this scaffold for development of KOR-selective pharmacological probes. The phenyl carbamate ester can be systematically replaced via parallel synthesis while maintaining the phenethylurea pharmacophore, enabling rapid SAR expansion around the N-capping group for KOR-focused programs [3].

Chemokine Receptor (CCR3) Antagonist Lead Optimization Starting Point

Although the target compound possesses the methylene linker (n=1) rather than the direct urea attachment favored for CCR3 potency (US6897234B2), its balanced ion channel/GPCR profile makes it a useful diversity point for lead optimization campaigns aiming to dial out hERG or other ion channel liabilities while preserving chemokine receptor antagonism. The phenyl carbamate provides a metabolically labile handle for pro-drug strategies or for rapid in vitro metabolic stability assessment [4].

Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold Hopping Reference

The 4-substituted piperidine trisubstituted urea motif has established pharmacophore validation as a potent sEH inhibitor (Shen et al., J Med Chem 2009; benchmark 2d: IC50 < 10 nM). The target compound, by virtue of its phenethylurea and phenyl carbamate substitution pattern, represents a topological analog of the sEH pharmacophore and can serve as a scaffold-hopping reference for evaluating novel sEH inhibitor chemotypes with improved selectivity over ion channels and CYP enzymes [5].

Quote Request

Request a Quote for Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.